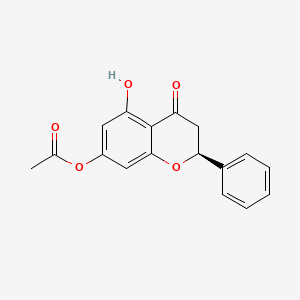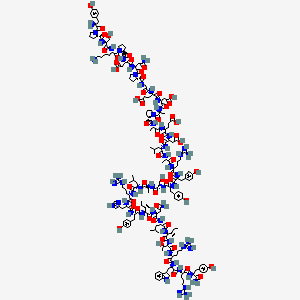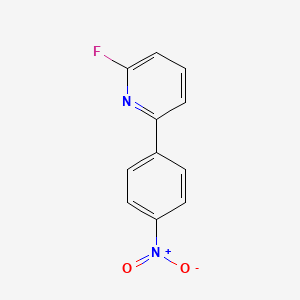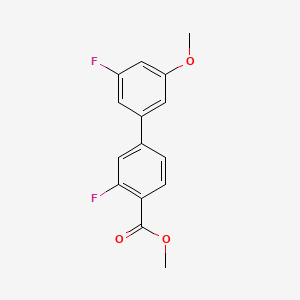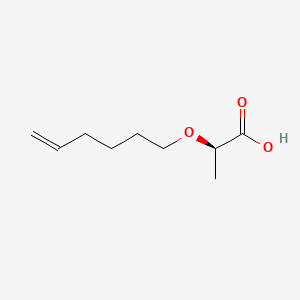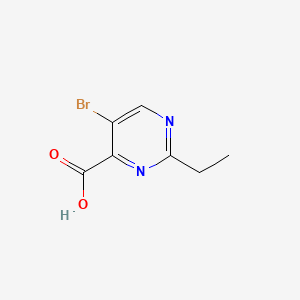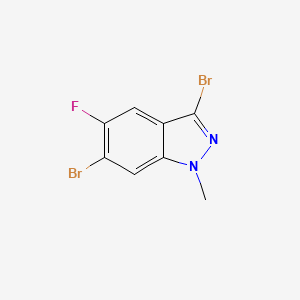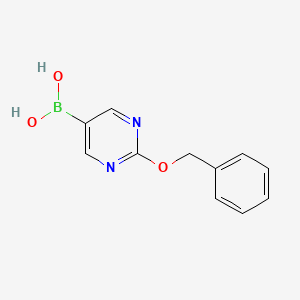
1,5-DIBROMOPENTANE-D10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibromopentane-d10 is a deuterium-labeled version of 1,5-Dibromopentane. The compound has the molecular formula C5D10Br2 and a molecular weight of 240.00 g/mol . Deuterium labeling involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen, which can be useful in various scientific research applications.
Mechanism of Action
Target of Action
1,5-Dibromopentane-d10 is a deuterium-labeled version of 1,5-Dibromopentane It’s known that deuterium-labeled compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that deuterium-labeled compounds can affect the pharmacokinetic and metabolic profiles of drugs . This is due to the fact that deuterium, being a heavier isotope of hydrogen, forms stronger bonds that are less susceptible to metabolic cleavage. This can potentially enhance the metabolic stability of the compound .
Biochemical Pathways
Deuterium-labeled compounds are generally used as tracers in biochemical research, allowing scientists to track the compound’s movement and interactions within biological systems .
Pharmacokinetics
It’s known that the incorporation of deuterium into drug molecules can potentially affect their pharmacokinetic profiles .
Result of Action
As a deuterium-labeled compound, it’s primarily used as a tracer in drug development and biochemical research .
Biochemical Analysis
Biochemical Properties
It is known that deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs
Cellular Effects
The deuterium substitution can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that deuterium substitution can affect the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
1,5-Dibromopentane-d10 can be synthesized through the bromination of pentane-d10. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst or under UV light to facilitate the substitution of hydrogen atoms with bromine atoms. The reaction conditions must be carefully controlled to ensure the selective bromination at the 1 and 5 positions of the pentane-d10 molecule .
Chemical Reactions Analysis
1,5-Dibromopentane-d10 undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-). Common reagents include sodium hydroxide (NaOH) and ammonia (NH3).
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of pentene-d10.
Grignard Reactions: It can be used to prepare 1,5-di-Grignard reagents by reacting with magnesium in anhydrous ether.
Scientific Research Applications
1,5-Dibromopentane-d10 is primarily used in scientific research as a labeled compound for tracing and quantitation purposes. Its applications include:
Pharmacokinetics: Deuterium labeling helps in studying the pharmacokinetics and metabolic profiles of drugs by acting as tracers.
Organic Synthesis: It is used in the synthesis of various organic compounds, including spirocyclic pyrrolidones and N-alkylated piperidines.
Biological Studies: The compound serves as a growth supplement for certain marine yeasts like Yarrowia lipolytica.
Comparison with Similar Compounds
1,5-Dibromopentane-d10 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
1,5-Dibromopentane: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
1,4-Dibromobutane: A shorter chain analog that undergoes similar chemical reactions but has different physical properties and applications.
1,6-Dibromohexane: A longer chain analog with similar reactivity but different uses in organic synthesis
Properties
CAS No. |
1219802-90-0 |
|---|---|
Molecular Formula |
C5H10Br2 |
Molecular Weight |
240.004 |
IUPAC Name |
1,5-dibromo-1,1,2,2,3,3,4,4,5,5-decadeuteriopentane |
InChI |
InChI=1S/C5H10Br2/c6-4-2-1-3-5-7/h1-5H2/i1D2,2D2,3D2,4D2,5D2 |
InChI Key |
IBODDUNKEPPBKW-YXALHFAPSA-N |
SMILES |
C(CCBr)CCBr |
Synonyms |
1,5-DIBROMOPENTANE-D10 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


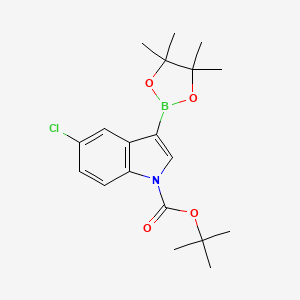
![Ethyl 4-chloro-1H-pyrrolo[2,3-C]pyridine-2-carboxylate](/img/structure/B595940.png)
